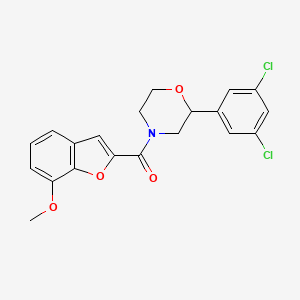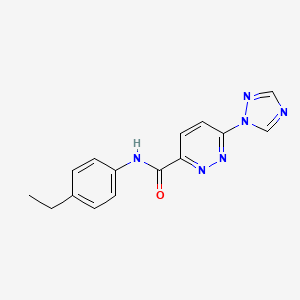![molecular formula C17H17N5O2 B6506887 3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide CAS No. 1428380-70-4](/img/structure/B6506887.png)
3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide, commonly known as Pyrazolopyrimidine (PP), is a novel small molecule that has been the focus of much scientific research due to its promising properties. PP is a derivative of the pyrazole group of heterocyclic compounds and has been found to possess a variety of biological activity, including anti-inflammatory, antioxidant, and antimicrobial activity. PP is a highly versatile compound that has been used in a variety of fields, including medicine, agriculture, and biotechnology.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide has been studied extensively for its potential applications in various scientific fields. In the medical field, this compound has been found to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis, asthma, and other inflammatory conditions. In the agricultural field, this compound has been found to possess insecticidal and fungicidal properties, making it a potential tool for pest control. In the biotechnology field, this compound has been studied for its potential applications in gene therapy and drug delivery.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting the activity of COX, this compound may be able to reduce the production of these inflammatory mediators and thus reduce inflammation.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators such as prostaglandins, as well as inhibit the activity of enzymes involved in the production of these mediators. This compound has also been found to possess antioxidant properties, as well as antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide in laboratory experiments include its relatively simple synthesis, its high potency, and its versatility. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very stable and can degrade in the presence of light and heat. Additionally, this compound can be toxic in high concentrations, so it is important to use the proper concentrations when conducting experiments.
Direcciones Futuras
The potential applications of 3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide are vast and there are many possible future directions for research. One possible direction is to further investigate the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential of this compound as an insecticide, fungicide, or gene therapy agent. Furthermore, further studies could be conducted to explore the potential of this compound as a drug delivery system for other drugs. Finally, further research could be done to explore the potential of this compound as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]propanamide is carried out through a series of reactions. The first step involves the reaction of 4-methoxyphenylacetic acid with 6-amino-1H-pyrazol-1-ylpyrimidine to form the intermediate product, 4-methoxyphenyl-6-amino-1H-pyrazol-1-ylpyrimidine. This intermediate product is then reacted with propanoic acid to form the final product, this compound. The synthesis of this compound is relatively simple and can be carried out in a short period of time.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-14-6-3-13(4-7-14)5-8-17(23)21-15-11-16(19-12-18-15)22-10-2-9-20-22/h2-4,6-7,9-12H,5,8H2,1H3,(H,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLPRZYWEXCTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dichlorophenyl)-4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]morpholine](/img/structure/B6506814.png)
![N-(3-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B6506816.png)
![N-(4-fluorophenyl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B6506818.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6506822.png)
![2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6506828.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B6506846.png)
![N-(2,5-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6506849.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]urea](/img/structure/B6506853.png)

![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6506867.png)
![2-(naphthalen-1-yloxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B6506892.png)
![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B6506906.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B6506908.png)